N-[(furan-2-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
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Overview
Description
N-[(furan-2-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a thiophene ring, and a sulfonamide group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide typically involves multiple steps, including the formation of the furan and thiophene rings, followed by the introduction of the sulfonamide group. Common reagents used in these reactions include furan-2-carboxylic acid, thiophene-2-carboxylic acid, and various sulfonyl chlorides. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the sulfonamide group can produce corresponding amines.
Scientific Research Applications
N-[(furan-2-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2-{[(4-methylphenyl)methyl]amino}propanamide
- N-(2-furan-2-yl-1-((4H-furan-2-ylmethyl)-carbamoyl)-vinyl)-4-methyl-benzamide
- N-(1-((furan-2-ylmethyl)-carbamoyl)-2-(4-meo-phenyl)-vinyl)-4-methyl-benzamide
Uniqueness
N-[(furan-2-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties
Biological Activity
N-[(furan-2-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a complex organic compound characterized by its unique structural components, including a thiophene core, a furan ring, and a sulfamoyl group. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing current research findings, case studies, and potential applications.
Structural Overview
The molecular formula of this compound is C24H22N2O4S2, with a molecular weight of 466.57 g/mol. The compound features multiple functional groups that contribute to its biological activity:
- Furan Ring : Known for its reactivity and ability to participate in various chemical reactions.
- Sulfamoyl Group : Often associated with antimicrobial properties.
- Thiophene Core : Exhibits a range of biological activities, including anti-inflammatory and anticancer effects.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess significant antimicrobial activity. The presence of the sulfamoyl group is particularly noteworthy as compounds containing this moiety have been shown to exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of several sulfamoyl derivatives, including related compounds. The results indicated that many derivatives exhibited moderate to excellent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Although specific data on the tested compound is limited, the structural similarities suggest potential effectiveness.
Compound | Activity Against S. aureus | Activity Against E. coli |
---|---|---|
Compound A | Moderate | Weak |
Compound B | Strong | Moderate |
N-(furan-2-yl)methyl derivative | TBD | TBD |
Anticancer Potential
The anticancer activity of compounds similar to this compound has been documented in various studies. The thiophene and furan rings are known to interact with cellular targets involved in cancer progression.
Research indicates that compounds with thiophene structures can inhibit key enzymes involved in tumor growth and metastasis. While specific studies on the compound itself are scarce, its structural features align with known mechanisms of action in anticancer agents.
Other Biological Activities
Emerging research suggests that compounds containing furan and thiophene moieties may also exhibit anti-inflammatory and analgesic properties. These activities are attributed to their ability to modulate inflammatory pathways and inhibit pro-inflammatory cytokines.
Synthesis and Research Directions
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic steps may include:
- Formation of the Thiophene Core : Cyclization reactions using suitable precursors.
- Introduction of the Furan Ring : Electrophilic aromatic substitution reactions.
- Attachment of the Sulfamoyl Group : Sulfonation followed by amination.
Future Research Directions
Given the promising preliminary findings regarding its biological activity, further research is warranted to:
- Conduct comprehensive in vitro and in vivo studies to evaluate its efficacy against specific pathogens and cancer cell lines.
- Investigate the pharmacokinetics and bioavailability of the compound.
- Explore potential modifications to enhance its therapeutic properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-17-10-12-19(13-11-17)26(2)32(28,29)23-21(18-7-4-3-5-8-18)16-31-22(23)24(27)25-15-20-9-6-14-30-20/h3-14,16H,15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVIRNSBJINFCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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